Cyclopenta(4,5)pyrido(1,2-a)pyrimidine-3-carboxylic acid, 4,7,8,9-tetrahydro-10-cyano-4-oxo-,ethyl ester
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Overview
Description
Cyclopenta(4,5)pyrido(1,2-a)pyrimidine-3-carboxylic acid, 4,7,8,9-tetrahydro-10-cyano-4-oxo-,ethyl ester is a complex heterocyclic compound This compound is notable for its unique structure, which includes a fused ring system combining cyclopentane, pyridine, and pyrimidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopenta(4,5)pyrido(1,2-a)pyrimidine-3-carboxylic acid, 4,7,8,9-tetrahydro-10-cyano-4-oxo-,ethyl ester typically involves multi-step reactions. One common method includes the condensation of appropriate starting materials followed by cyclization and functional group modifications. For instance, the condensation of DMF–DMA at the methyl group of the acetyl moiety, followed by cyclization to form the pyrido[2,3-d]pyrimidin-5-one structure, is a key step . The reaction conditions often involve the use of catalysts such as ceric ammonium nitrate (CAN) and solvents like dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Cyclopenta(4,5)pyrido(1,2-a)pyrimidine-3-carboxylic acid, 4,7,8,9-tetrahydro-10-cyano-4-oxo-,ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like m-chloroperbenzoic acid (m-CPBA) to form sulfoxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups like cyano or ester groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: m-CPBA in an organic solvent like dichloromethane (DCM).
Reduction: LiAlH4 in anhydrous ether.
Substitution: Various nucleophiles in the presence of a base like sodium hydride (NaH).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with m-CPBA can yield sulfoxides, while reduction with LiAlH4 can produce alcohols or amines.
Scientific Research Applications
Cyclopenta(4,5)pyrido(1,2-a)pyrimidine-3-carboxylic acid, 4,7,8,9-tetrahydro-10-cyano-4-oxo-,ethyl ester has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a phosphodiesterase10A (PDE10A) inhibitor, which could be useful in treating neurodegenerative disorders.
Antimicrobial Activity: Some derivatives of this compound exhibit pronounced antimicrobial properties.
Neurotropic Activity: Studies have shown that certain derivatives have anticonvulsant activity and can act as antagonists to corasol.
Mechanism of Action
The mechanism of action of Cyclopenta(4,5)pyrido(1,2-a)pyrimidine-3-carboxylic acid, 4,7,8,9-tetrahydro-10-cyano-4-oxo-,ethyl ester involves its interaction with specific molecular targets and pathways. For instance, as a PDE10A inhibitor, it binds to the active site of the enzyme, preventing the breakdown of cyclic nucleotides and thereby modulating signal transduction pathways involved in neurodegenerative diseases .
Comparison with Similar Compounds
Similar Compounds
Cyclopentanopyrido[3’,2’4,5]thieno[3,2-d]pyrimidine: This compound has a similar fused ring structure and exhibits neurotropic activity.
Pyrido[2,3-d]pyrimidin-5-one: Another structurally related compound that undergoes similar synthetic routes and reactions.
Uniqueness
Cyclopenta(4,5)pyrido(1,2-a)pyrimidine-3-carboxylic acid, 4,7,8,9-tetrahydro-10-cyano-4-oxo-,ethyl ester is unique due to its specific combination of functional groups and its potential as a PDE10A inhibitor. This makes it a valuable compound for further research in medicinal chemistry and drug development.
Properties
CAS No. |
88745-33-9 |
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Molecular Formula |
C15H13N3O3 |
Molecular Weight |
283.28 g/mol |
IUPAC Name |
ethyl 8-cyano-13-oxo-1,10-diazatricyclo[7.4.0.03,7]trideca-2,7,9,11-tetraene-12-carboxylate |
InChI |
InChI=1S/C15H13N3O3/c1-2-21-15(20)12-7-17-13-11(6-16)10-5-3-4-9(10)8-18(13)14(12)19/h7-8H,2-5H2,1H3 |
InChI Key |
TZEOSBIKOSZPDX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN=C2C(=C3CCCC3=CN2C1=O)C#N |
Origin of Product |
United States |
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